3-Chloro-3-methyl-1-butyne
Overview
Description
3-Chloro-3-methyl-1-butyne is a synthetic organic compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a chloro and a methyl group attached to the same carbon atom in a butyne molecule.
Synthesis Analysis
A new synthetic method for 3-chloro-3-methyl-1-butyne has been reported, which involves the reaction of 2-methyl-3-butyn-2-ol with thionyl chloride in the presence of zinc chloride as a catalyst and pyridine as a solvent and base. This method yields the compound at a relatively low temperature of 0-5°C with a 31.2% yield. The synthesis process is notable for producing only two by-products, as evidenced by GC-MS analysis, indicating a level of selectivity in the reaction mechanism .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the gas-phase molecular structure and conformations of 3-chloro-1-butene have been determined by electron diffraction and supported by molecular mechanics and ab initio calculations. These studies provide insights into the molecular geometry and conformational preferences of chlorinated butenes, which are relevant to understanding the behavior of 3-chloro-3-methyl-1-butyne .
Chemical Reactions Analysis
The reactivity of 3-chloro-3-methyl-1-butyne and its derivatives has been explored in several contexts. For example, the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the potential for functionalizing the butyne molecule through electrooxidative chlorination, which could be applicable to 3-chloro-3-methyl-1-butyne as well . Additionally, the solvolysis of 3-halo-3-methyl-1-butynes has been studied, revealing the effects of deuterium substitution on reaction rates and providing insights into the reaction mechanisms and transition states involved in the solvolysis process .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-chloro-3-methyl-1-butyne have been characterized through various analytical techniques. For instance, the synthesis and characterization of a novel ynamide compound provided data on its crystal structure, optical and electrochemical properties, and thermal behavior. Such studies contribute to a broader understanding of the properties of compounds containing the butyne moiety and can inform the handling and application of 3-chloro-3-methyl-1-butyne .
Scientific Research Applications
Synthetic Methods
- Zhang Li-zhi (2007) introduced a new synthetic method for 3-chloro-3-methyl-1-butyne, achieving a 31.2% yield from 2-methyl-3-butyn-2-ol and thionyl chloride with zinc chloride as a catalyst. This method also reduces the production of by-products (Zhang Li-zhi, 2007).
Photolysis Studies
- Shutova et al. (2001) examined the photolysis of 3-tert-butylperoxy-3-methyl-1-butyne solutions, revealing that it decomposes primarily from a singlet electronic state and plays a significant role in the chemical nuclear polarization and photolysis mechanism (Shutova et al., 2001).
Applications in Synthesis
- Zhao Wentao (2011) discussed synthesizing 2-methyl-3-butyn-2-amine by ammonolysing 3-chloro-3-methyl-1-butyne, proposing a method suitable for industrial synthesis (Zhao Wentao, 2011).
- Amoroso et al. (2002) demonstrated the use of 3-chloro-3-methyl-1-butyne in synthesizing a ruthenium alkylidene complex, offering a novel route to olefin metathesis catalysts (Amoroso et al., 2002).
Spectroscopy and Analysis
- Jiemchooroj and Norman (2007) applied the complex linear polarization propagator approach to calculate the electronic circular dichroism spectra of 3-chloro-3-methyl-1-butyne, demonstrating a direct and efficient evaluation method covering visible, ultraviolet, and x-ray regions (Jiemchooroj & Norman, 2007).
Innovative Synthesis Techniques
- Yan Gui-ling (2007) studied the synthesis of 7-(2-methyl-3-butyn-2-oxyl)-Coumarin using microwave conditions, highlighting the method's efficiency and reduced consumption of 3-chloro-3-methyl-1-butyne (Yan Gui-ling, 2007).
Chemical Dynamics and Reactions
- Kaiser et al. (2009) explored the reaction dynamics of 1-butyne with the phenyl radical, shedding light on C10H10 isomer formation in combustion flames (Kaiser et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-chloro-3-methylbut-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSILYWCNPOLKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061488 | |
Record name | 1-Butyne, 3-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methyl-1-butyne | |
CAS RN |
1111-97-3 | |
Record name | 3-Chloro-3-methyl-1-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyne, 3-chloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-3-methyl-1-butyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Butyne, 3-chloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butyne, 3-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-3-methylbut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.